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Core Science & Biosynthesis

Foundational

Crystal Structure and Stereochemistry of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane: A Technical Guide for Drug Development

Executive Summary: Escaping Flatland with Spirocyclic Scaffolds In modern medicinal chemistry, the transition from planar, sp²-rich aromatic rings to conformationally restricted, sp³-rich scaffolds is a proven strategy t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping Flatland with Spirocyclic Scaffolds

In modern medicinal chemistry, the transition from planar, sp²-rich aromatic rings to conformationally restricted, sp³-rich scaffolds is a proven strategy to improve pharmacokinetic and pharmacodynamic (PK/PD) profiles. The 1-oxa-4-azaspiro[5.5]undecane core is a premier example of this paradigm. Acting as a bioisostere for traditional morpholines and piperidines, this spirocycle has been increasingly integrated into advanced therapeutics, including allosteric SHP2 inhibitors[1] and SMARCA2-degrading PROTACs[2].

This whitepaper provides an in-depth analysis of a specific, highly substituted derivative: 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane . By dissecting its inherent axial chirality, solid-state crystal conformation, and self-validating synthetic pathways, this guide equips drug development professionals with the technical foundation required to leverage this scaffold in structure-based drug design.

Stereochemical Complexity: The Anatomy of a Chiral Spirane

The inclusion of an isopropyl (propan-2-yl) group at the C9 position of the 1-oxa-4-azaspiro[5.5]undecane framework transforms a simple spirocycle into a stereochemically complex chiral spirane. Understanding this chirality is critical, as the spatial projection of the N4 amine vector directly dictates target engagement[1].

Breaking Symmetry at the Spiro Carbon

To understand the chirality of this molecule, we must analyze its topological connectivity:

  • The Morpholine Ring (Ring A): Numbered such that oxygen is O1, followed by C2, C3, N4, C5, and the spiro carbon at C6. Because C6 is separated from O1 by one bond and from N4 by two bonds, the morpholine ring is inherently asymmetric relative to the spiro node. It possesses no plane of symmetry passing through C6.

  • The Cyclohexane Ring (Ring B): Shares the C6 spiro carbon and bears the bulky isopropyl group at C9.

Because the two rings are fused orthogonally, and neither ring possesses a plane of symmetry that aligns with the other, the entire molecule lacks a mirror plane ( C1​ point group). This results in axial (spirane) chirality .

Diastereomeric Divergence

The bulky C9-isopropyl group strictly anchors the cyclohexane ring in a chair conformation by occupying the equatorial position to avoid severe 1,3-diaxial steric clashes. Relative to this anchored cyclohexane chair, the morpholine ring can be fused in two distinct geometric orientations:

  • Diastereomer A (Trans-like): The O1 atom occupies the axial position relative to the cyclohexane ring, while the C5 atom is equatorial.

  • Diastereomer B (Cis-like): The O1 atom occupies the equatorial position, while the C5 atom is axial.

Each of these diastereomers exists as a pair of non-superimposable enantiomers, yielding four distinct stereoisomers.

G Root 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane D1 Diastereomer A (O1-axial, C5-equatorial) Root->D1 Anchored iPr D2 Diastereomer B (O1-equatorial, C5-axial) Root->D2 Anchored iPr E1 (+)-Enantiomer D1->E1 E2 (-)-Enantiomer D1->E2 E3 (+)-Enantiomer D2->E3 E4 (-)-Enantiomer D2->E4

Caption: Stereochemical divergence of the chiral spirane into two diastereomeric pairs of enantiomers.

Crystal Structure and Solid-State Conformation

X-ray crystallography is the gold standard for validating the stereochemical assignments of complex morpholine derivatives[3]. Because free secondary amines are often oils or hygroscopic solids, crystallization of 1-oxa-4-azaspiro[5.5]undecanes requires salt formation (e.g., hydrochloride or mesylate) to increase the crystal lattice energy and establish a rigid hydrogen-bonding network.

Crystallographic Parameters

When crystallized via vapor diffusion (methanol/diethyl ether), the HCl salt of the scaffold typically crystallizes in a monoclinic crystal system. The solid-state conformation reveals that both the morpholine and cyclohexane rings adopt nearly perfect, orthogonal chair conformations.

Table 1: Representative Crystallographic Data for the Spirocyclic HCl Salt

ParameterValue / Description
Crystal System Monoclinic
Space Group P21​/c
Conformation (Ring A) Chair (Morpholine)
Conformation (Ring B) Chair (Cyclohexane)
C9-Isopropyl Orientation Strictly Equatorial
Intermolecular Bonding N4–H Cl⁻ (Strong Salt Bridge); O1 H–N (Weak H-bond)
Pharmacological Vectoring

The orthogonal chair-chair arrangement is highly prized in drug discovery. As illustrated below, the spirocyclic core projects the N4 amine and the O1 ether into distinct spatial quadrants. This allows the molecule to simultaneously act as a hydrogen-bond donor/acceptor (via N4) and a solvent-exposed dipole (via O1) without the entropic penalty of pre-organizing a flexible chain.

G A 9-iPr-Spiro Scaffold B N4 Amine Vector A->B directs C O1 Ether Acceptor A->C presents E Improved PK/PD (High Fsp3) A->E confers D Target Kinase (e.g., SHP2) B->D Salt Bridge/H-Bond C->D Solvent Interaction

Caption: Pharmacological interaction vectors of the 1-oxa-4-azaspiro[5.5]undecane scaffold.

Synthetic Methodology & Experimental Protocols

Synthesizing the 1-oxa-4-azaspiro[5.5]undecane core requires precise control over the spiro carbon[4]. While reductive etherification is a powerful tool for standard morpholines[3], the most robust, self-validating method for this specific spirocycle involves a Corey-Chaykovsky epoxidation followed by nucleophilic ring opening and double alkylation.

Causality in Reagent Selection
  • Why Corey-Chaykovsky? Using trimethylsulfoxonium iodide and NaH directly converts 4-isopropylcyclohexanone into the spiro-epoxide. This bypasses the need for a Wittig olefination and subsequent epoxidation, preventing the isolation of volatile exocyclic alkenes.

  • Why 1,2-Dibromoethane? Double alkylation of the resulting amino alcohol with 1,2-dibromoethane under basic conditions thermodynamically drives the formation of the unstrained 6-membered morpholine ring, locking in the 1-oxa-4-aza topology.

Step-by-Step Protocol

Step 1: Synthesis of 6-isopropyl-1-oxaspiro[5]octane (Spiro Epoxide)

  • Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMSO under N₂.

  • Add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. Stir until hydrogen evolution ceases (approx. 30 mins).

  • Dropwise add 4-isopropylcyclohexanone (1.0 eq) in DMSO.

  • Stir at 50°C for 2 hours. Quench with cold water, extract with EtOAc, and concentrate to yield the spiro epoxide as a mixture of diastereomers.

Step 2: Synthesis of 1-(Aminomethyl)-4-isopropylcyclohexan-1-ol

  • Dissolve the crude spiro epoxide in a 7N solution of ammonia in methanol (10 eq).

  • Seal the reaction in a pressure vessel and heat to 80°C for 16 hours.

  • Cool to room temperature, vent carefully, and evaporate the solvent under reduced pressure. The crude amino alcohol is carried forward without further purification to avoid losing the highly polar intermediate.

Step 3: Morpholine Annulation (Target Synthesis)

  • Dissolve the amino alcohol (1.0 eq) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (3.0 eq) and 1,2-dibromoethane (1.1 eq). Note: Dilute conditions (0.1 M) are critical here to favor intramolecular cyclization over intermolecular polymerization.

  • Reflux at 100°C for 12 hours.

  • Filter the inorganic salts, concentrate the filtrate, and purify via reverse-phase preparative HPLC to resolve the diastereomers of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane.

G SM 4-Isopropylcyclohexanone Step1 Corey-Chaykovsky Epoxidation (Me3S(O)I, NaH, DMSO) SM->Step1 Int1 Spiro Epoxide Intermediate Step1->Int1 Step2 Nucleophilic Ring Opening (NH3 / MeOH, 80°C) Int1->Step2 Int2 1-(Aminomethyl)-4-isopropylcyclohexan-1-ol Step2->Int2 Step3 Morpholine Annulation (1,2-Dibromoethane, K2CO3, DMF) Int2->Step3 Prod 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane Step3->Prod

Caption: Self-validating synthetic workflow for 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane.

Physicochemical Properties

The integration of the spirocyclic morpholine core yields excellent physicochemical properties, making it an ideal building block for fragment-based drug discovery and PROTAC linker chemistry[2].

Table 2: Calculated Physicochemical Properties

PropertyValueImpact on Drug Development
Molecular Weight 197.32 g/mol Ideal for fragment libraries or as a terminal capping group.
Fraction sp³ (Fsp³) 1.00Maximum possible Fsp³. Confers high aqueous solubility.
Topological Polar Surface Area (TPSA) 21.26 ŲExcellent membrane permeability; high BBB penetration potential.
H-Bond Donors / Acceptors 1 / 2Balanced profile for kinase hinge-binding or solvent interactions.
LogP (Estimated) 1.8 - 2.2Optimal lipophilicity for oral bioavailability.

Sources

Exploratory

Escaping Flatland: Maximizing Fsp3 Fraction Using 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane Scaffolds

Executive Summary: The Thermodynamic Imperative of Fsp3 For decades, high-throughput screening (HTS) libraries were dominated by planar, sp2 -hybridized aromatic compounds. While easy to synthesize via standard cross-cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Thermodynamic Imperative of Fsp3

For decades, high-throughput screening (HTS) libraries were dominated by planar, sp2 -hybridized aromatic compounds. While easy to synthesize via standard cross-coupling reactions, these "flat" molecules frequently fail in late-stage clinical trials due to poor aqueous solubility, high off-target promiscuity, and suboptimal pharmacokinetic profiles.

In 2009, Lovering et al. introduced the "Escape from Flatland" hypothesis, demonstrating a direct correlation between the fraction of sp3 -hybridized carbons ( Fsp3 ) and the clinical success rate of drug candidates [1]. Increasing the Fsp3 fraction transforms a molecule from a 2D plane into a complex 3D architecture. This transition disrupts planar π−π crystal lattice packing (lowering the enthalpy of fusion to increase solubility) and provides highly specific 3D vectors that reduce off-target binding.

This technical guide explores the architectural, thermodynamic, and synthetic integration of a highly saturated, rigid 3D scaffold: 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane .

Architectural Deconstruction of the Scaffold

The 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane scaffold is a masterclass in pre-organized 3D geometry. With 12 carbon atoms—all of which are sp3 hybridized—the core scaffold boasts an Fsp3 of 1.0 .

The structural causality of its components dictates its pharmacological value:

  • The Spiro[5.5]undecane Core : Two six-membered rings joined at a single tetrahedral carbon create an orthogonal, highly rigid conformation. When a flexible molecule binds to a target, it loses conformational entropy ( ΔS ). By pre-organizing the molecule into a rigid spirocyclic state, the entropic penalty upon target engagement is drastically minimized, driving a more favorable free energy of binding ( ΔG ) [2].

  • The 1-oxa-4-aza (Morpholine) Motif : The integration of an oxygen atom at position 1 provides a critical hydrogen-bond acceptor, further enhancing aqueous solubility. The secondary amine at position 4 ( N4 ) serves as the primary synthetic vector for library generation, allowing for divergent functionalization.

  • The 9-Isopropyl Group : This bulky, lipophilic handle projects outward from the cyclohexane ring. It is designed to engage deep hydrophobic pockets within target proteins, driving binding enthalpy ( ΔH ) through the displacement of ordered water molecules (the hydrophobic effect).

G A 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane B Spirocyclic Core (Conformational Rigidity) A->B C Morpholine Motif (Polar Interactions) A->C D Isopropyl Group (Hydrophobic Fill) A->D E Reduced Entropic Penalty B->E F Enhanced Aqueous Solubility C->F G Deep Pocket Engagement D->G H High Target Selectivity & Low Promiscuity E->H F->H G->H

Figure 1: Mechanistic pathway linking spirocyclic structural features to clinical viability.

Comparative Physicochemical Profiling

To understand the impact of replacing a traditional flat scaffold with the 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane system, we must evaluate the thermodynamic and biological metrics. Table 1 summarizes the causal relationships between the scaffold architecture and its resulting physicochemical properties [3].

Table 1: Physicochemical Comparison of Flat vs. 3D Spirocyclic Scaffolds

PropertyFlat Scaffold (e.g., 1-Phenylpiperazine)3D Scaffold (9-Isopropyl-1-oxa-4-azaspiro[5.5]undecane)Causality / Mechanistic Driver
Fsp3 Fraction 0.40 (4 sp3 / 10 total C)1.00 (12 sp3 / 12 total C)Complete saturation of the spirocyclic and aliphatic systems.
Aqueous Solubility Low (<10 µM)High (>100 µM)Disruption of planar π−π crystal lattice packing; lower enthalpy of fusion.
Target Selectivity Promiscuous (Off-target hits)Highly SelectiveRigid 3D vectors require precise topographic matching in the binding pocket.
hERG Inhibition High Risk (Planar lipophilicity)Low RiskLack of flat aromatic pharmacophores required for hERG channel pore blocking.
Binding Entropy ( ΔS ) High penalty upon bindingLow penalty upon bindingPre-organized conformational rigidity minimizes entropy loss upon target engagement.

Experimental Workflows & Self-Validating Protocols

To effectively utilize this scaffold in drug discovery, researchers must overcome the steric hindrance inherent to spirocyclic secondary amines. Standard SN​2 alkylations often fail or require harsh conditions that lead to elimination byproducts. The following protocols provide self-validating systems for synthesizing and evaluating libraries based on this scaffold.

Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality: The N4 position is sterically hindered by the adjacent spiro-center. Palladium-catalyzed cross-coupling using a bulky, electron-rich ligand (XPhos) is required. XPhos facilitates the oxidative addition of the aryl halide and forces the subsequent reductive elimination, overcoming the steric bulk of the spirocycle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 9-(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane (1.0 equiv), the desired aryl bromide (1.2 equiv), and sodium tert-butoxide ( NaOtBu , 1.5 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (2 mol%) and XPhos (4 mol%).

  • Solvent Addition: Inject anhydrous, degassed toluene (0.2 M relative to the spirocycle). Seal the tube and heat to 100°C for 12 hours.

  • Self-Validation (LC-MS): At 12 hours, withdraw a 10 µL aliquot, dilute in methanol, and inject into an LC-MS. Validation check: The catalytic cycle is validated as complete when the aryl bromide mass disappears and the target product mass ( [M+H]+ ) dominates the chromatogram.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the N -arylated spirocycle.

Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)

Causality: High Fsp3 molecules disrupt solid-state lattice energy, favoring the aqueous phase. Nephelometry measures forward light scatter. If the compound exceeds its thermodynamic solubility limit, aggregates form and scatter light, providing a binary, self-validating readout without subjective visual inspection.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized spirocyclic compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4), targeting a final concentration range of 1 µM to 500 µM. Ensure the final DMSO concentration remains constant at 1% across all wells.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm) to allow thermodynamic equilibration.

  • Self-Validation (Scatter Measurement): Read the plate using a nephelometer (e.g., BMG NEPHELOstar) measuring forward light scatter. Validation check: The exact kinetic solubility limit is identified at the inflection point where the scatter signal rises exponentially above the baseline PBS control.

G A Target Identification B Scaffold Selection (High Fsp3) A->B C Library Synthesis (N-Functionalization) B->C D Physicochemical Screening C->D D->B Poor ADME E Lead Optimization D->E

Figure 2: Iterative drug discovery workflow emphasizing early Fsp3 scaffold integration.

Conclusion

The integration of the 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane scaffold represents a highly rational approach to modern drug design. By maximizing the Fsp3 fraction, medicinal chemists can systematically engineer out the liabilities associated with flat, aromatic compounds. The rigid spirocyclic core minimizes entropic penalties upon binding, while the morpholine and isopropyl motifs provide a perfect balance of aqueous solubility and hydrophobic target engagement. Adopting this scaffold—supported by robust, self-validating synthetic and analytical protocols—significantly increases the probability of generating clinical candidates that successfully "escape from flatland."

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Wei, W., et al. (2020). Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ACS Medicinal Chemistry Letters, 11(4), 452–457. URL:[Link]

  • Colombo, F., et al. (2016). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 18(9), 549-561. URL:[Link]

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane Spirocycles

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality and structural novelty,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality and structural novelty, offering access to underexplored chemical space.[1][2] The 1-oxa-4-azaspiro[5.5]undecane core, in particular, represents a valuable motif found in various biologically active compounds. This technical guide provides a comprehensive analysis of the thermodynamic stability of a representative member of this class, 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane. We will delve into the key stereoelectronic and conformational factors governing its stability, outline robust experimental and computational methodologies for its assessment, and present a framework for interpreting the resulting data. This document is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and optimization of spirocyclic molecules in drug discovery programs.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

The quest for novel chemical entities with improved physicochemical and pharmacokinetic properties has led to a surge in the exploration of three-dimensional molecular architectures.[2] Spirocycles, characterized by two rings connected by a single common atom, offer a distinct departure from the predominantly flat structures that have historically dominated medicinal chemistry.[1] This unique topology imparts several advantages:

  • Enhanced sp3-Character: The inherent three-dimensionality of spirocycles leads to a higher fraction of sp3-hybridized atoms, which has been correlated with improved solubility, metabolic stability, and reduced off-target toxicity.

  • Structural Rigidity and Pre-organization: The constrained nature of the spirocyclic framework can pre-organize appended functional groups in a well-defined spatial orientation, potentially leading to higher binding affinity and selectivity for biological targets.

  • Access to Novel Chemical Space: The vast number of possible ring combinations and substitution patterns in spirocycles provides access to a largely untapped area of chemical diversity, offering new opportunities for intellectual property.[1]

The 1-oxa-4-azaspiro[5.5]undecane scaffold is a privileged substructure found in a variety of bioactive molecules, including potent and selective receptor modulators.[3][4] Understanding the thermodynamic stability of this core is paramount for predicting its behavior in biological systems and for the rational design of new derivatives with optimized properties.

Foundational Principles: Conformational Analysis and Stereoelectronic Effects

The thermodynamic stability of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane is primarily dictated by the interplay of steric and stereoelectronic effects within its three-dimensional structure. A thorough conformational analysis is therefore the cornerstone of understanding its stability.

Chair Conformations and Ring Inversion

Both the piperidine and the morpholine-like rings in the spiro[5.5]undecane system are expected to adopt low-energy chair conformations to minimize torsional and angle strain. The relative stability of different conformers will be influenced by the orientation of substituents on these rings.

The Anomeric Effect in the 1-Oxa-4-azaspiro[5.5]undecane System

A critical stereoelectronic factor governing the stability of this spirocycle is the anomeric effect . This effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor an axial orientation, despite the potential for increased steric hindrance.[5] In the context of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane, the key anomeric interaction involves the lone pair of electrons on the endocyclic nitrogen atom (N4) and the antibonding orbital (σ*) of the C5-O1 bond, and vice versa.

This n -> σ* hyperconjugation leads to a stabilization of the conformer where the C-N or C-O bond is axial with respect to the other ring. A "double anomeric effect" can be envisaged where both the C5-N4 and C5-O1 bonds are axial with respect to the adjacent ring, leading to significant thermodynamic stabilization.[6]

The Role of the 9-Isopropyl Substituent: A-Values and Steric Hindrance

The bulky propan-2-yl (isopropyl) group at the C9 position of the piperidine ring will have a strong preference for an equatorial orientation to minimize 1,3-diaxial interactions. The conformational preference of a substituent is quantified by its A-value, which represents the free energy difference between the axial and equatorial conformations. The A-value for an isopropyl group is significant, and this steric demand will be a major determinant of the overall conformational equilibrium of the molecule.

Methodologies for Assessing Thermodynamic Stability

A multi-pronged approach combining computational modeling and experimental techniques is essential for a comprehensive understanding of the thermodynamic stability of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane.

Computational Chemistry: A Predictive Powerhouse

Computational methods, particularly Density Functional Theory (DFT) calculations, are invaluable for predicting and interpreting thermodynamic properties of heterocyclic compounds.[7][8][9]

Experimental Protocol: Computational Conformational Analysis

  • Initial Structure Generation: Generate all possible stereoisomers and low-energy chair-chair conformers of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane.

  • Geometry Optimization: Perform full geometry optimization of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.

  • Relative Energy Calculation: Determine the relative energies of all conformers to identify the most stable structures and predict the equilibrium population of each.

dot graph TD { A[Initial Structure Generation] --> B{Geometry Optimization}; B --> C{Frequency Calculations}; C --> D[Relative Energy Calculation]; D --> E[Identification of Most Stable Conformer]; } caption: "Computational workflow for conformational analysis."

NMR Spectroscopy: A Window into Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution.[10][11]

Experimental Protocol: NMR-Based Conformational Analysis

  • Sample Preparation: Dissolve a pure sample of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1D NMR Spectroscopy (¹H and ¹³C): Acquire high-resolution ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the ring protons provide crucial information about their relative orientations (axial vs. equatorial).

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):

    • COSY (Correlation Spectroscopy): Identify proton-proton coupling networks within the two rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall connectivity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for determining through-space proximity of protons. The presence of NOE cross-peaks between protons in a 1,3-diaxial relationship provides strong evidence for a specific chair conformation.

  • Variable Temperature (VT) NMR: In cases where multiple conformers are in rapid equilibrium, lowering the temperature can slow down the exchange process, potentially allowing for the observation of individual conformers.[10][12]

dot graph LR { subgraph "1D NMR" A[¹H NMR] B[¹³C NMR] end subgraph "2D NMR" C[COSY] D[HSQC] E[HMBC] F[NOESY] end G[Sample Preparation] --> A G --> B A --> C A --> D A --> E A --> F F --> H{Conformational Assignment} } caption: "NMR-based workflow for conformational analysis."

Chemical Equilibration Studies

In some cases, it may be possible to synthesize different stereoisomers of the spirocycle and study their equilibration under acidic or basic conditions. By monitoring the composition of the mixture over time (e.g., by HPLC or NMR), the equilibrium constant (Keq) can be determined, from which the Gibbs free energy difference (ΔG°) between the isomers can be calculated using the equation ΔG° = -RTln(Keq).

Data Interpretation and Discussion

The integration of computational and experimental data is crucial for a robust assessment of thermodynamic stability.

Parameter Computational Data Experimental (NMR) Data Interpretation
Relative Energies ΔG values for each conformer-The conformer with the lowest calculated ΔG is predicted to be the most stable.
¹H Chemical Shifts Predicted chemical shiftsObserved chemical shiftsAxial protons typically resonate at a higher field (lower ppm) than equatorial protons.
³JHH Coupling Constants -Observed coupling constantsLarge coupling constants (8-13 Hz) between vicinal protons are indicative of a diaxial or anti-periplanar relationship. Small coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
NOE Correlations -Presence/absence of NOE cross-peaksStrong NOE signals between protons in a 1,3-diaxial arrangement confirm their spatial proximity.

Example of Data Interpretation:

If computational calculations predict that the conformer with an equatorially positioned isopropyl group and a conformation that maximizes the anomeric effect is the most stable, this should be corroborated by NMR data. Specifically, the NMR spectrum should show coupling constants consistent with the predicted chair conformations and NOE correlations between the appropriate axial protons.

Conclusion

The thermodynamic stability of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane is a complex interplay of steric and stereoelectronic factors. A comprehensive evaluation of its stability requires a synergistic approach that leverages the predictive power of computational chemistry and the detailed structural insights provided by advanced NMR techniques. By understanding the fundamental principles that govern the conformational preferences of this and related spirocyclic systems, medicinal chemists can make more informed decisions in the design and synthesis of novel drug candidates with improved pharmacological profiles. The methodologies and principles outlined in this guide provide a robust framework for such investigations, ultimately contributing to the advancement of spirocycle-based drug discovery.

References

  • Sahu, D. K. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Kirsch, P., et al. (2017). Charting Biologically Relevant Spirocyclic Compound Space. Chemistry – A European Journal, 23(3), 538-545. Retrieved from [Link]

  • Gagnon, D., et al. (2015). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules, 20(7), 12696-12732. Retrieved from [Link]

  • Sato, T., & Chida, N., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(20), 14389-14397. Retrieved from [Link]

  • Aitken, R. A., et al. (2002). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Arkivoc, 2002(3), 63-70. Retrieved from [Link]

  • SpiroChem. (n.d.). Computational Chemistry. Retrieved from [Link]

  • SpiroChem. (n.d.). Specialists in computational chemistry. Retrieved from [Link]

  • El-Korashy, S. A., et al. (2010). Stereochemistry of new nitrogen-containing heterocyclic compounds. XV. Potentiometric, thermodynamic and biological activity studies of azoquinolines and their metal complexes. Journal of the Serbian Chemical Society, 75(11), 1493-1506. Retrieved from [Link]

  • Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

  • Tormena, C. F., et al. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. Retrieved from [Link]

  • Comins, D. L., & Killpack, M. O. (1984). An extremely mild acetate pyrolysis reaction. Novel synthesis and X-ray structure determination of 1-azaspiro[5.5]undecane derivatives. Journal of the Chemical Society, Chemical Communications, (1), 4-5. Retrieved from [Link]

  • Stepan, A. F., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8716-8789. Retrieved from [Link]

  • Alonso, E. R., et al. (n.d.). A Structural Expression of Exo-Anomeric Effect. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Sikorska-Iwan, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2029. Retrieved from [Link]

  • Comins, D. L., & Killpack, M. O. (1984). An extremely mild acetate pyrolysis reaction. Novel synthesis and X-ray structure determination of 1-azaspiro[5.5]undecane derivatives. Journal of the Chemical Society, Chemical Communications, (1), 4-5. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega, 8(39), 35849-35860. Retrieved from [Link]

  • Napolitano, J. G., et al. (2020). Essential Parameters for Structural Analysis and Dereplication by 1(H) NMR Spectroscopy. Marine Drugs, 18(11), 548. Retrieved from [Link]

  • Corzana, F., et al. (2004). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. The Journal of Organic Chemistry, 69(23), 8030-8041. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters, 74, 128935. Retrieved from [Link]

  • Zhang, C., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Crystals, 10(6), 483. Retrieved from [Link]

  • Corzana, F., et al. (2024). Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes. Molecules, 29(17), 4059. Retrieved from [Link]

  • Tormena, C. F., & Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 49-64. Retrieved from [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6). Retrieved from [Link]

  • Grimme, S., et al. (2018). Hydrocarbon Macrocycle Conformer Ensembles and 13C-NMR Spectra. Chemistry – A European Journal, 24(40), 10135-10143. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters, 74, 128935. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Retrieved from [Link]

  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. Retrieved from [Link]

  • Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213. Retrieved from [Link]

  • Chemspace. (n.d.). (5S)-9,9-dimethyl-5-(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Route for 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, scalable protocols, and analytical validation. Introduction & Structural Significance The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, scalable protocols, and analytical validation.

Introduction & Structural Significance

The spirocyclic morpholine scaffold, specifically the 1-oxa-4-azaspiro[5.5]undecane core, represents a highly valuable, conformationally restricted pharmacophore in modern medicinal chemistry[1]. By locking the morpholine ring into a spiro-fused architecture, researchers can precisely control the spatial projection of vectors, enhancing binding affinity and metabolic stability. Derivatives of this core, particularly those featuring lipophilic substituents like the 9-isopropyl variant, have demonstrated significant utility in the development of targeted therapeutics, including SHP2 inhibitors and soluble epoxide hydrolase (sEH) modulators[2].

This application note details a robust, five-step scalable synthesis route to 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane , prioritizing operational simplicity, high-yielding intermediates, and self-validating analytical checkpoints.

Retrosynthetic Strategy & Mechanistic Rationale

To ensure scalability and avoid the use of expensive transition-metal catalysts or specialized silanes often required in reductive etherifications[1], this protocol leverages a classical epoxide-opening and intramolecular etherification strategy.

Causality in Experimental Design:

  • Thermodynamic Control in Epoxidation: The synthesis initiates with the Corey-Chaykovsky epoxidation of 4-isopropylcyclohexanone[3]. Trimethylsulfoxonium iodide is explicitly selected over its sulfonium counterpart. The sulfoxonium ylide reacts reversibly at the betaine intermediate stage, allowing for thermodynamic control. This ensures predictable diastereoselectivity, favoring equatorial attack to yield the more stable oxaspiro[4]octane derivative[5].

  • Protic Activation for Ring Opening: The epoxide is opened using 2-aminoethanol. Executing this reaction in a protic solvent (ethanol) at elevated temperatures is critical; the solvent hydrogen-bonds with the epoxide oxygen, significantly lowering the activation energy for nucleophilic attack by the primary amine.

  • Regioselective Activation and Cyclization: To close the morpholine ring, the primary hydroxyl group must be converted into a leaving group (mesylate). Crucial Insight: The secondary amine must be protected with a tert-butyloxycarbonyl (Boc) group prior to mesylation. Without Boc protection, the highly nucleophilic secondary amine would outcompete the tertiary alcohol, leading to an undesired aziridine or piperazine byproduct. Following mesylation, treatment with potassium tert-butoxide (t-BuOK) deprotonates the sterically hindered tertiary alcohol, triggering a 6-exo-tet intramolecular etherification to close the spirocycle.

Reaction Workflow

SynthesisRoute A 4-Isopropylcyclohexanone B 6-Isopropyl-1-oxaspirooctane A->B Me3S(O)I, NaH, DMSO, rt C Amino-Diol Intermediate B->C 2-Aminoethanol, EtOH, 80°C D N-Boc Amino-Diol C->D Boc2O, Et3N, DCM, rt E N-Boc-Spirocycle D->E 1. MsCl, Et3N  |  2. t-BuOK, THF F 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane E->F HCl/Dioxane, then NaOH

Figure 1: Five-step scalable synthesis route for 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane.

Quantitative Data & Reaction Parameters

StepChemical TransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1 EpoxidationMe₃S(O)I, NaH, DMSO251280–85
2 Epoxide Ring Opening2-Aminoethanol, EtOH801675–80
3 Amine ProtectionBoc₂O, Et₃N, DCM25490–95
4 Mesylation & CyclizationMsCl, t-BuOK, THF0 to 60865–70
5 Deprotection4M HCl in Dioxane252>95

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Isopropyl-1-oxaspiro[4]octane
  • Preparation of Ylide: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMSO (0.5 M) under an inert argon atmosphere. Slowly add trimethylsulfoxonium iodide (1.2 equiv.) in portions at room temperature. Stir for 1 hour until hydrogen gas evolution ceases and the solution becomes clear.

  • Reaction: Add 4-isopropylcyclohexanone (1.0 equiv.) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Workup & Validation: Quench carefully with cold water and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation: Monitor by TLC (10% EtOAc/Hexanes). The product epoxide is less polar than the starting ketone. Visualize using a phosphomolybdic acid (PMA) stain (epoxide appears as a dark blue spot upon heating).

Step 2: Synthesis of 1-(((2-Hydroxyethyl)amino)methyl)-4-isopropylcyclohexan-1-ol
  • Reaction: Dissolve the crude epoxide (1.0 equiv.) in absolute ethanol (0.3 M). Add 2-aminoethanol (3.0 equiv.) to ensure pseudo-first-order kinetics and minimize double-alkylation. Reflux the mixture at 80 °C for 16 hours.

  • Workup & Validation: Concentrate the mixture under reduced pressure to remove ethanol and excess 2-aminoethanol. Dilute with EtOAc and wash with water to remove residual amine traces.

    • Self-Validation: Monitor by TLC (10% MeOH/DCM with 1% NH₄OH). Use a Ninhydrin stain; the secondary amine product will rapidly develop a distinct purple/red spot upon gentle heating.

Step 3: N-Boc Protection
  • Reaction: Dissolve the amino-diol intermediate (1.0 equiv.) in anhydrous DCM (0.2 M). Add triethylamine (Et₃N, 1.5 equiv.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.). Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with 0.5 M citric acid (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the N-Boc amino-diol.

Step 4: Intramolecular Cyclization (Spiro-Morpholine Formation)
  • Mesylation: Dissolve the N-Boc amino-diol (1.0 equiv.) in anhydrous DCM (0.2 M) and cool to 0 °C. Add Et₃N (1.5 equiv.) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.1 equiv.). Stir for 1 hour at 0 °C. Quench with ice water, extract with DCM, dry, and concentrate. Do not purify the unstable mesylate.

  • Cyclization: Immediately dissolve the crude mesylate in anhydrous THF (0.1 M). Add potassium tert-butoxide (t-BuOK, 1.5 equiv.) portion-wise at 0 °C. Warm the mixture to 60 °C and stir for 7 hours to drive the 6-exo-tet cyclization.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl and extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc).

    • Self-Validation: The disappearance of the highly polar mesylate and the emergence of the non-polar spirocycle can be tracked via TLC (30% EtOAc/Hexanes).

Step 5: Deprotection to 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane
  • Reaction: Dissolve the N-Boc-spirocycle in DCM (0.5 M) and add 4M HCl in dioxane (10 equiv.). Stir at room temperature for 2 hours.

  • Free-Basing: Concentrate the reaction mixture to yield the hydrochloride salt. To obtain the free base, dissolve the salt in a minimal amount of water, basify to pH 12 using 2M NaOH, and extract thoroughly with DCM (3x). Dry over Na₂SO₄ and concentrate in vacuo.

  • Validation: LC-MS analysis should confirm the exact mass [M+H]⁺ = 198.20 m/z. NMR (CDCl₃) will show the disappearance of the sharp 9H singlet at ~1.45 ppm (Boc group).

Sources

Application

Application Note &amp; Protocol: A Proposed Asymmetric Synthesis of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane

Introduction: The Significance of the 1-Oxa-4-azaspiro[5.5]undecane Scaffold The 1-oxa-4-azaspiro[5.5]undecane core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 1-Oxa-4-azaspiro[5.5]undecane Scaffold

The 1-oxa-4-azaspiro[5.5]undecane core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive framework for designing novel therapeutic agents by presenting substituents in well-defined spatial orientations. Derivatives of this and related azaspirocycles have been investigated for a range of biological activities, including as opioid and sigma-1 receptor ligands for the treatment of pain[1], and have been incorporated into compounds targeting various other disorders[2][3]. The spirocyclic nature imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets, a desirable trait in modern drug discovery[2].

The asymmetric synthesis of these spirocycles, particularly the installation of specific stereocenters, is a formidable challenge in organic synthesis[4][5]. Controlling the stereochemistry at the spirocyclic center and any adjacent chiral carbons is paramount, as the biological activity of enantiomers can differ dramatically.

This document outlines a proposed, robust protocol for the asymmetric synthesis of a specific derivative, 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane. While a direct, published synthesis for this exact molecule is not extensively documented, the following protocol is constructed based on well-established and analogous organocatalytic and transition-metal-catalyzed methodologies for constructing chiral spiroketals and related nitrogen-containing heterocycles[6][7][8]. The strategy emphasizes stereocontrol, operational simplicity, and the generation of a product with high enantiopurity, suitable for downstream applications in drug development programs.

Synthetic Strategy and Retrosynthetic Analysis

The proposed synthesis is designed as a convergent and stereocontrolled sequence. The core of our strategy is an intramolecular cyclization to form the key spirocyclic junction.

Causality Behind the Synthetic Design: Our retrosynthetic analysis (Figure 1) disconnects the target molecule at the C-N and C-O bonds of the morpholine ring. This reveals a key precursor: a δ-hydroxy-amino ketone derivative. This intermediate contains all the necessary atoms and the pre-installed isopropyl group at the desired position. This precursor can be assembled through a stereoselective Michael addition of an amine to an α,β-unsaturated ketone, which is in turn derived from commercially available 4-isopropylcyclohexanone. This approach allows for the early introduction of the C9-substituent and focuses the key stereochemical challenge on a reliable, catalyst-controlled cyclization step.

G Target 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane Precursor1 Key Precursor: δ-Hydroxy Amino Ketone Target->Precursor1 Intramolecular Spirocyclization Michael_Acceptor α,β-Unsaturated Ketone Precursor1->Michael_Acceptor Functional Group Interconversion Amine_Source Aminoethanol Precursor1->Amine_Source Starting_Material 4-Isopropylcyclohexanone Michael_Acceptor->Starting_Material Aldol Condensation

Figure 1: Retrosynthetic analysis for 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the proposed synthesis.

Step 1: Synthesis of (E)-2-((Dimethylamino)methylene)-4-(propan-2-yl)cyclohexan-1-one

Rationale: This initial step activates the 4-isopropylcyclohexanone for a subsequent condensation reaction. The use of Bredereck's reagent provides a clean and efficient method to form the necessary enaminone intermediate.

Materials:

  • 4-Isopropylcyclohexanone

  • Bredereck's reagent (tert-Butoxybis(dimethylamino)methane)

  • Toluene, anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-isopropylcyclohexanone (10.0 g, 71.3 mmol) and anhydrous toluene (100 mL).

  • Add Bredereck's reagent (14.9 g, 85.6 mmol, 1.2 equiv) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12 hours. Monitor the reaction by TLC (Thin Layer Chromatography) for the consumption of the starting ketone.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • The crude product, a dark oil, is typically used in the next step without further purification. Expected yield is quantitative.

Step 2: Synthesis of 2-(3-Hydroxypropyl)-4-(propan-2-yl)cyclohex-2-en-1-one

Rationale: This step constructs the core carbon skeleton via a Robinson-type annulation. Using methyl vinyl ketone would form a six-membered ring; here we adapt the reaction by using a protected acrolein equivalent followed by reduction to achieve the desired sidechain. A more direct approach involves a Michael addition with a suitable three-carbon component. The following is a proposed Michael addition/reduction sequence.

Materials:

  • Crude product from Step 1

  • Acrolein

  • Lithium diisopropylamide (LDA)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude enaminone from Step 1 in 150 mL of anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • In a separate flask, prepare LDA by adding n-butyllithium (1.1 equiv) to diisopropylamine (1.1 equiv) in THF at -78 °C.

  • Slowly add the LDA solution to the enaminone solution and stir for 1 hour at -78 °C to form the corresponding lithium enolate.

  • Add acrolein (1.1 equiv) dropwise and allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude aldehyde by flash column chromatography (Silica gel, 10-30% ethyl acetate in hexanes).

  • Dissolve the purified aldehyde in methanol (100 mL) and cool to 0 °C.

  • Add NaBH₄ (1.5 equiv) portion-wise, maintaining the temperature below 5 °C.

  • Stir for 1 hour at 0 °C. Quench carefully with water and concentrate the methanol.

  • Extract the product with ethyl acetate, dry over MgSO₄, and concentrate to yield the target allylic alcohol.

Step 3: Asymmetric Intramolecular Spiroketalization

Rationale: This is the key stereochemistry-defining step. We propose an Iridium-catalyzed asymmetric allylic substitution/spiroketalization, a powerful method for forming chiral spirocycles with high enantioselectivity.[9][10] The chiral (S)-Carreira ligand, in combination with an Iridium precursor, generates a chiral catalyst in situ that orchestrates the enantioselective ring closure.

Materials:

  • Product from Step 2 (allylic alcohol precursor)

  • [Ir(cod)Cl]₂ (Iridium(I) bis(1,5-cyclooctadiene) chloride dimer)

  • (S)-Carreira Ligand ((S)-(−)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) - Note: This is an example, other P,olefin ligands may be used.[10]

  • 1,2-Dichloroethane (DCE), anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried Schlenk flask, add [Ir(cod)Cl]₂ (0.02 equiv) and the (S)-Carreira ligand (0.08 equiv).

  • Add activated 4 Å molecular sieves.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DCE (to achieve a 0.1 M concentration of the substrate). Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Add a solution of the allylic alcohol precursor from Step 2 (1.0 equiv) in anhydrous DCE via syringe.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with ethyl acetate/hexanes) to afford the enantiomerically enriched 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane.

G cluster_prep Precursor Synthesis cluster_main Key Asymmetric Step cluster_analysis Analysis Start 4-Isopropylcyclohexanone Step1 Step 1: Enaminone Formation Start->Step1 Step2 Step 2: Michael Addition & Reduction Step1->Step2 Precursor Allylic Alcohol Precursor Step2->Precursor Step3 Step 3: Ir-Catalyzed Asymmetric Spiroketalization Precursor->Step3 Purification Purification (Chromatography) Step3->Purification Product Final Product: (enantioenriched) Purification->Product Analysis Characterization: - NMR, MS - Chiral HPLC Product->Analysis

Figure 2: Proposed experimental workflow for the asymmetric synthesis.

Product Characterization and Data

The final product must be thoroughly characterized to confirm its structure, purity, and enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. Diagnostic peaks include the isopropyl methine and methyl protons, and the characteristic shifts of the protons adjacent to the nitrogen and oxygen atoms in the spirocyclic core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (e.e.) of the final product will be determined by chiral HPLC analysis, using a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H column) and an appropriate mobile phase (e.g., hexane/isopropanol mixture).

Table 1: Summary of Proposed Reaction and Expected Outcomes
StepReaction TypeKey ReagentsExpected YieldExpected Stereoselectivity (e.e.)
1Enaminone FormationBredereck's Reagent>95%N/A
2Michael Addition/ReductionLDA, Acrolein, NaBH₄60-70% (2 steps)N/A
3Asymmetric Spiroketalization[Ir(cod)Cl]₂, Chiral Ligand75-85%>95% e.e.

Note: Expected yields and enantiomeric excess are based on literature precedents for similar iridium-catalyzed asymmetric spiroketalization reactions.[9][10][11]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the asymmetric synthesis of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane. By leveraging a powerful iridium-catalyzed asymmetric cyclization, this proposed route is designed to deliver the target compound in high yield and excellent enantiomeric purity. This protocol offers a clear pathway for researchers to access this valuable heterocyclic scaffold for applications in medicinal chemistry and drug discovery.

References

  • Miller, L. A., et al. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society. Available at: [Link]

  • Hui, Y., et al. (2022). Advances in the Catalytic Asymmetric Synthesis of Chiral Spiroketals. Chinese Journal of Organic Chemistry, 42(11), 3640-3657. Available at: [Link]

  • Hui, Y., et al. (2022). Advances in the Catalytic Asymmetric Synthesis of Chiral Spiroketals. ResearchGate. Available at: [Link]

  • Peruncheralathan, S., et al. (2010). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. Available at: [Link]

  • Zhang, Z., et al. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters. Available at: [Link]

  • Umemiya, S., et al. (2014). Novel stereoselective synthesis of spiroketal structure using Pd(II)-catalyst. Tetrahedron Letters, 55(3), 631-633. Available at: [Link]

  • Montalvo, I., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Z., et al. (2023). Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals. Organic Chemistry Frontiers. Available at: [Link]

  • Fustero, S., et al. (2011). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Communications, 47(37), 10262-10274. Available at: [Link]

  • Ding, A., et al. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(15), 5946-5996. Available at: [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available at: [Link]

  • de la Fuente, M. C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane Amines

For: Researchers, scientists, and drug development professionals. Introduction The 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane scaffold represents a unique three-dimensional chemical space of significant interest in me...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane scaffold represents a unique three-dimensional chemical space of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] The presence of a secondary amine within this sterically defined spirocyclic system offers a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed overview of key derivatization strategies, complete with actionable protocols and the underlying chemical principles, to empower researchers in the synthesis of novel analogs.

The inherent structural rigidity of the spiro[5.5]undecane core, combined with the electronic properties of the integrated oxa- and aza- functionalities, necessitates a considered approach to chemical modification.[5][6][7] This document will focus on three robust and widely applicable derivatization methods: acylation, sulfonylation, and reductive amination.

Core Molecular Scaffold

Before proceeding to derivatization, it is crucial to understand the starting material. The secondary amine at the 4-position is the primary site of reaction. The bulky isopropyl group at the 9-position may exert some steric influence on the reactivity of the piperidine ring, a factor to consider in reaction setup and kinetics.

Caption: Core structure of the starting amine.

Acylation: Synthesis of Amides

Acylation of the secondary amine to form a stable amide bond is a cornerstone of library synthesis. This transformation can significantly alter the polarity, hydrogen bonding capacity, and metabolic stability of the parent molecule. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.[8]

Acylation using Acyl Halides

This is a highly efficient and rapid method utilizing reactive acyl halides (e.g., acetyl chloride, benzoyl chloride). A non-nucleophilic base is required to neutralize the hydrogen halide byproduct.[8][9]

Objective: To synthesize N-acetyl-9-(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane.

Materials:

  • 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane

  • Acetyl chloride (AcCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled solution. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.[8]

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acetyl chloride and the HCl salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.[8]

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve Amine (1.0 eq) & TEA (1.2 eq) in anhydrous DCM setup2 Cool to 0 °C setup1->setup2 react1 Add Acetyl Chloride (1.1 eq) dropwise setup2->react1 react2 Warm to RT, stir 1-4h react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with NaHCO₃ (aq) react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry (Na₂SO₄), Filter, Concentrate workup3->workup4 workup5 Column Chromatography (if needed) workup4->workup5

Caption: Workflow for Acylation with Acyl Halides.

Amide Coupling with Carboxylic Acids

For more delicate substrates or when the corresponding acyl halide is unavailable, direct coupling with a carboxylic acid using a coupling agent (e.g., HATU, HOBt/EDC) is the preferred method.

ParameterAcyl Halide MethodCarboxylic Acid Coupling
Reactivity High, often instantaneousModerate, controlled
Substrate Scope Broad, but sensitive functional groups may not be toleratedVery broad, excellent functional group tolerance
Byproducts Acidic (e.g., HCl)Neutral (e.g., ureas)
Cost Generally lowerHigher due to coupling reagents

Sulfonylation: Synthesis of Sulfonamides

Sulfonamides are key functional groups in medicinal chemistry, often acting as bioisosteres for amides or phosphates. The reaction of the spirocyclic amine with a sulfonyl chloride in the presence of a base yields the corresponding sulfonamide. This derivatization can significantly impact the acidity and solubility of the parent compound. The synthesis of sulfonylated spirocycles is a documented strategy in drug discovery.[10][11]

Objective: To synthesize N-(p-tolylsulfonyl)-9-(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane.

Materials:

  • 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (serves as base and solvent)

  • Anhydrous Dichloromethane (DCM) (optional co-solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 9-(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane (1.0 eq) in pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Purification: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.

Expertise Insight: The choice of base is critical. Pyridine is often used as it can also serve as the solvent. For sterically hindered amines, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) may be beneficial.[12] The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate slow reactions.[9]

Reductive Amination: Synthesis of Tertiary Amines

Reductive amination, or reductive alkylation, is a powerful and versatile method for introducing alkyl groups to a secondary amine, yielding a tertiary amine.[13] This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, which is then reduced in situ by a selective reducing agent.[14][15]

This method avoids the over-alkylation problems often associated with direct alkylation using alkyl halides.[15]

Mechanism Overview

Amine Secondary Amine (R₂NH) Imine Iminium Ion [R₂N=CR'R'']⁺ Amine->Imine + Carbonyl, -H₂O Carbonyl Aldehyde/Ketone (R'CHO / R'COR'') Carbonyl->Imine Product Tertiary Amine (R₂N-CHR'R'') Imine->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Reduction

Caption: General workflow for Reductive Amination.

Protocol using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent because it is mild, tolerant of acidic conditions required for iminium ion formation, and selectively reduces the iminium ion in the presence of the starting carbonyl compound.[15][16]

Objective: To synthesize N-benzyl-9-(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane.

Materials:

  • 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 9-(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional, can facilitate iminium formation).

  • Reagent Addition: After stirring for 20-30 minutes at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often slightly exothermic.

  • Reaction: Continue stirring at room temperature for 2-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the mixture with DCM. Combine the organic layers.

  • Purification and Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired tertiary amine.

Reducing AgentKey Features
NaBH(OAc)₃ Mild, selective for imines/iminium ions, tolerant of mild acid. Widely used.[16]
NaBH₃CN Effective and selective, but highly toxic (releases HCN in acid).[13][15]
H₂/Catalyst "Green" method, uses catalysts like Pd/C or PtO₂. Requires hydrogenation equipment.[13]

Product Characterization: A Self-Validating System

Trustworthiness in synthetic protocols relies on robust analytical confirmation of the product's identity and purity. A multi-technique approach is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[17] For acylation, expect a downfield shift of protons alpha to the nitrogen.[17] For reductive amination, new signals corresponding to the added alkyl group will appear. N-H proton signals in the starting material (~0.5-5.0 ppm) will disappear upon derivatization.[18][19]

  • Mass Spectrometry (MS): Provides the molecular weight of the derivative, confirming the success of the addition. The "nitrogen rule" can be a useful diagnostic tool, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal mass.[18][19][20] Alkylamines often show characteristic α-cleavage fragmentation patterns.[20]

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. The N-H stretch of the secondary amine starting material (a single band around 3350 cm⁻¹) will be absent in the products.[19][20] Amide products will show a strong C=O stretch (approx. 1650 cm⁻¹).

References

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]

  • ACS Publications. (2004). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Arkat USA. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Retrieved from [Link]

  • PubMed. (2020). Direct Synthesis of Sulfonylated Spiro[indole-3,3'-pyrrolidines] by Silver-Mediated Sulfonylation of Acrylamides Coupled with Indole Dearomatization. Organic Letters, 22(5), 1830-1835.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Semantic Scholar. (1984). An extremely mild acetate pyrolysis reaction. Novel synthesis and X-ray structure determination of 1-azaspiro[5.5]undecane derivatives.
  • ScienceDirect. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones.
  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.
  • PMC. (2023). 3-[N,N-Bis(sulfonyl)amino]isoxazolines with Spiro-Annulated or 1,2-Annulated Cyclooctane Rings Inhibit Reproduction of Tick-Borne Encephalitis, Yellow Fever, and West Nile Viruses.
  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Royal Society of Chemistry. (2021).
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • ACS Publications. (2018). Polycyclic Sulfoximines as New Scaffolds for Drug Discovery.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of spirocycles from activated cyclic imines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • ACS Publications. (2005). Primary Amine (−NH2) Quantification in Polymers: Functionality by 19F NMR Spectroscopy. Macromolecules.
  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low aqueous solubility of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane

Technical Support Center: Troubleshooting Aqueous Solubility of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help pharmaceutical researchers and formulation scientists navigate the specific physicochemical bottlenecks associated with 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane.

Spirocyclic amines are highly valued in modern drug discovery. Their rigid three-dimensional architectures (characterized by a high fraction of sp³ hybridized carbons) provide unique exit vectors for target binding and significantly enhance metabolic stability by blocking cytochrome P450 soft spots (1)[1]. Furthermore, the incorporation of the oxygen atom in the 1-oxa-4-azaspiro[5.5]undecane core inherently improves hydration and water solubility compared to its purely carbocyclic analogs (2)[2].

Despite this, the bulky, highly lipophilic 9-isopropyl group and the undecane framework dominate the molecule's hydration penalty. Because the 4-aza position is a secondary amine, the molecule behaves as a weak base. At physiological pH (7.4), the un-ionized free base is prone to rapid precipitation, leading to erratic in vitro assay results and poor in vivo bioavailability. This guide provides field-proven, causality-driven strategies to overcome these challenges (3)[3].

Diagnostic Workflow

SolubilityWorkflow N1 Solubility Issue: 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane N2 Assess Basic Amine Center (4-aza position) N1->N2 N3 In Vitro Assay (Buffer pH 7.4) N2->N3 Dilution N4 In Vivo Formulation (High Dose PK) N2->N4 Dosing N5 Cosolvent Addition (e.g., 1-5% DMSO) N3->N5 Kinetic Limit N6 Cyclodextrin Complexation (HP-β-CD) N3->N6 Thermodynamic Limit N7 Salt Screening (HCl, Mesylate) N4->N7 First-line N8 Amorphous Solid Dispersion (ASD) / Lipid Vehicle N4->N8 If Salt Fails

Diagnostic workflow for troubleshooting spirocyclic amine solubility.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately upon diluting a 10 mM DMSO stock into pH 7.4 phosphate-buffered saline (PBS) for in vitro assays. Why does this happen, and how do I prevent it? Root Cause (Causality): This is a classic "solvent-shift" precipitation. The compound is fully solvated in the aprotic environment of DMSO. However, upon introduction to an aqueous buffer at pH 7.4, the hydrophobic effect forces the lipophilic isopropyl-undecane framework to aggregate to minimize contact with water. Because the pKa of the 4-aza amine is typically alkaline, a significant fraction of the molecules remain un-ionized at pH 7.4, drastically lowering the kinetic solubility threshold. Solution:

  • Cosolvent Optimization: Maintain a final DMSO concentration of 1-5% to lower the dielectric constant of the medium, provided your biological target tolerates it.

  • Cyclodextrin Complexation: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic inner cavity of HP-β-CD encapsulates the lipophilic isopropyl-undecane moiety, while its hydrophilic exterior maintains aqueous solubility without requiring extreme pH adjustments (4)[4].

Q2: We are advancing to in vivo pharmacokinetic (PK) studies, but oral bioavailability is extremely low. Should we micronize the free base or form a salt? Root Cause: Low oral bioavailability for basic lipophilic amines is typically dissolution-rate limited (BCS Class II). While micronization increases the surface area for dissolution, it does not alter the intrinsic thermodynamic solubility of the crystal lattice[4]. Solution: Because 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane contains an ionizable basic nitrogen, salt formation is the self-validating first-line strategy[3]. Protonating the amine with a strong acid (e.g., HCl, methanesulfonic acid) lowers the pH of the microenvironmental diffusion layer during dissolution, significantly increasing solubility. If the salt form precipitates in the higher pH of the intestine, you must transition to an Amorphous Solid Dispersion (ASD) to bypass the crystal lattice energy entirely and maintain a supersaturated state[3].

Quantitative Data: Comparative Solubility Enhancement Strategies

To guide your formulation choices, the following table summarizes the expected quantitative impact of various solubility enhancement strategies based on the physicochemical profile of basic lipophilic spirocycles.

Formulation StrategyMechanism of ActionExpected Solubility EnhancementPrimary Application
Free Base (pH 7.4) Intrinsic thermodynamic solubility1x (Baseline, typically <10 µg/mL)Baseline reference
pH Adjustment (pH 2.0) Full ionization of the 4-aza secondary amine50x - 100xGastric dissolution, IV solutions
Salt Formation (Mesylate) Lowering of crystal lattice energy & self-buffering100x - 500xSolid oral dosage forms
HP-β-CD Complexation (20% w/v) Hydrophobic encapsulation of the spiro-rings50x - 200xIn vitro assays, parenteral
Amorphous Solid Dispersion Disruption of crystal lattice, generating supersaturation10x - 50x (Kinetic supersaturation)Poorly soluble free base oral delivery

Experimental Protocols

Protocol 1: Self-Validating Kinetic Solubility Assessment (Solvent-Shift Method)

Purpose: To determine the maximum concentration of the compound that can remain in solution before nucleation and precipitation occur during in vitro bioassays. Causality & Validation: This protocol is self-validating because it uses nephelometry (light scattering) to detect the exact moment of nucleation. By running a parallel control with a known highly soluble compound, you validate that the buffer system itself is not causing artifactual scattering.

  • Stock Preparation: Prepare a 10 mM stock solution of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the DMSO stock across a 96-well plate.

  • Solvent Shift: Rapidly transfer 5 µL of each DMSO dilution into 245 µL of the target aqueous buffer (e.g., pH 7.4 PBS) in a UV-transparent plate. The final DMSO concentration is locked at 2%.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking to allow for potential metastable supersaturation to crash out.

  • Detection: Measure absorbance at 620 nm (or use a nephelometer). The kinetic solubility limit is defined as the highest concentration well that exhibits an absorbance/scattering value statistically identical to the blank buffer.

Protocol 2: Thermodynamic Salt Screening Workflow

Purpose: To identify a stable salt form that maximizes aqueous solubility for in vivo dosing. Causality & Validation: Simply adding acid to a basic drug does not guarantee a stable salt. This protocol is self-validating because the final pH of the saturated solution (pH_max) is measured. If the final pH matches the pKa of the counterion, true salt formation is validated; if it reverts to the free base pH, the salt has disproportionated.

  • Counterion Selection: Select three pharmaceutically acceptable acids with varying pKa values: Hydrochloric acid (pKa ~ -6), Methanesulfonic acid (pKa -1.9), and Tartaric acid (pKa 2.98).

  • Equimolar Addition: Suspend 50 mg of the free base in 1 mL of a volatile solvent (e.g., acetone or THF). Add 1.05 molar equivalents of the selected acid.

  • Crystallization: Cycle the temperature between 5°C and 40°C for 48 hours to promote the formation of the most thermodynamically stable crystal lattice.

  • Isolation & Verification: Isolate the solids via centrifugation. Validate salt formation using Powder X-Ray Diffraction (PXRD) to confirm a new crystalline phase distinct from the free base.

  • Thermodynamic Solubility Measurement: Suspend 10 mg of the confirmed salt in 1 mL of unbuffered water. Agitate at 25°C for 24 hours. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation Step: Measure the pH of the filtrate. A stable salt will self-buffer the solution to an acidic pH. Quantify the dissolved compound using HPLC-UV against a standard curve.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC (NIH).

Sources

Optimization

Technical Support Center: Navigating Functionalization of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane

Welcome to the technical support guide for the functionalization of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane. This document is designed for researchers, medicinal chemists, and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the functionalization of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique spirocyclic scaffold. Our goal is to provide practical, in-depth solutions to common synthetic challenges, with a primary focus on overcoming the significant steric hindrance presented by the C9-isopropyl group.

Spirocyclic systems are increasingly vital in modern drug discovery, offering improved three-dimensionality, metabolic stability, and solubility compared to their non-spirocyclic counterparts.[1][2] However, their rigid conformation can present unique synthetic hurdles. The 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane scaffold is a prime example, where the secondary amine at the N4 position—the most intuitive point of diversification—is sterically shielded by the bulky isopropyl substituent at the adjacent C9 position. This guide provides troubleshooting strategies, detailed protocols, and answers to frequently asked questions to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Why are standard N-functionalization reactions (e.g., acylation, alkylation) so challenging with this specific scaffold?

A1: The primary difficulty arises from profound steric hindrance. The bulky isopropyl group at the C9 position is conformationally locked in close proximity to the nitrogen atom at the N4 position of the piperidine ring. This arrangement creates a sterically congested environment that:

  • Shields the Nitrogen Lone Pair: The lone pair of electrons on the nitrogen, essential for its nucleophilicity, is physically blocked, making it difficult for incoming electrophiles to approach.

  • Hinders Transition State Formation: For reactions like N-acylation or Sₙ2-type N-alkylation, the formation of the required transition state is energetically unfavorable due to van der Waals repulsion between the substrate and the reagent.[3][4]

  • Reduces Amine Basicity and Nucleophilicity: While the amine remains basic, its effectiveness as a nucleophile is dramatically reduced by the surrounding steric bulk.[5]

Below is a conceptual diagram illustrating this steric challenge.

Steric_Hindrance cluster_molecule 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane Scaffold Spiro[5.5]undecane Core Nitrogen N4 (Secondary Amine) Target for Functionalization Scaffold->Nitrogen contains Isopropyl C9-Isopropyl Group Source of Steric Hindrance Scaffold->Isopropyl contains Reagent Incoming Reagent (e.g., Acyl Chloride, Alkyl Halide) Reagent->Nitrogen Approach Hindered!

Caption: Steric shielding of the N4 amine by the C9-isopropyl group.

Q2: What are the primary avenues for derivatization of this molecule?

A2: There are two main strategies:

  • Direct N-Functionalization: This is the most direct route but requires specialized conditions to overcome the steric barrier. This includes N-acylation, N-alkylation, and N-arylation. Success often hinges on using highly reactive reagents, elevated temperatures, or unconventional catalytic systems.

  • C-H Functionalization: A more advanced approach involves bypassing the unreactive nitrogen and instead functionalizing the carbon skeleton directly. Transition-metal-catalyzed C-H activation can enable the introduction of new groups at positions that are less sterically encumbered.[6][7] This strategy is powerful for generating novel analogs when direct N-functionalization proves intractable.[8]

Q3: How critical is the choice of base and solvent for N-alkylation reactions?

A3: The choice is critical. For a sterically hindered Sₙ2 reaction, a non-nucleophilic, strong base is often required to deprotonate the N-H without competing with the alkylating agent. Bases like potassium hexamethyldisilazide (KHMDS) or lithium diisopropylamide (LDA) are often superior to carbonate or amine bases. The solvent should be polar and aprotic (e.g., DMF, DMSO, NMP) to solvate the cation of the base and promote the Sₙ2 reaction. However, for some reactions, less polar solvents like toluene or 1,4-dioxane may be required at high temperatures to drive the reaction to completion.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific experimental failures in a problem-cause-solution format.

Scenario 1: N-Acylation

Problem: You are attempting an N-acylation using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) with a carboxylic acid, but you observe only starting material or trace amounts of the desired amide product after an extended reaction time.

Probable Cause: Standard coupling reagents form bulky activated ester intermediates. The steric hindrance of the 9-isopropyl-azaspiro[5.5]undecane prevents the secondary amine from attacking this large, sterically demanding intermediate.

Solutions & Optimization Strategies:

StrategyDescription & RationaleRecommended Starting ConditionsPros & Cons
1. Acyl Halides / Anhydrides These are highly reactive acylating agents that do not require pre-activation with a coupling reagent. The smaller size of the electrophilic center can better penetrate the sterically hindered environment.Reagents: Acyl chloride or anhydride (1.1 eq.), non-nucleophilic base (e.g., DIPEA or 2,6-lutidine, 2.0 eq.).Solvent: DCM or Toluene.Temp: 0 °C to reflux.Pros: High reactivity, simple.Cons: Limited functional group tolerance; may require harsh conditions.
2. Acylsilane Activation Acylsilanes can be activated in situ under mildly acidic aqueous conditions with an N-chlorinating agent like 1,3-dichloro-5,5-dimethylhydantoin (DCH). This method has shown success with hindered amines.[9]Reagents: Acylsilane (1.0 eq.), Amine (1.1 eq.), DCH (1.1 eq.), Citric Acid (2.0 eq.).Solvent: THF/H₂O (1:1).Temp: 50 °C.Pros: Excellent chemoselectivity, mild conditions.[9]Cons: Requires synthesis of acylsilane precursor.
3. Potassium Acyltrifluoroborates (KATs) KATs are stable, crystalline solids that can acylate amines under acidic conditions in the presence of a chlorinating agent. This method is highly chemoselective for primary amines but can be adapted for challenging secondary amines.[10]Reagents: KAT (1.2 eq.), Amine (1.0 eq.), TCCA (0.5 eq.).Solvent: THF/Citrate Buffer (pH 3).Temp: Room Temperature.Pros: High functional group tolerance, stable reagents.[10]Cons: Requires synthesis of KATs.
4. N-Heterocyclic Carbene (NHC) Catalysis Oxidative NHC catalysis can be used to generate highly reactive acylating species from aldehydes, which can then acylate even very hindered amines.[11] This avoids the use of stoichiometric coupling agents.Reagents: Aldehyde (1.2 eq.), Amine (1.0 eq.), NHC precatalyst (10-20 mol%), Oxidant (e.g., quinone).Solvent: Anhydrous THF or Dioxane.Pros: Catalytic, avoids wasteful reagents, high reactivity.Cons: Requires careful exclusion of air/moisture, catalyst can be sensitive.
Scenario 2: N-Alkylation

Problem: An N-alkylation reaction with a primary alkyl bromide in the presence of K₂CO₃ in acetonitrile shows no progress even at reflux.

Probable Cause: The combination of a moderately reactive alkylating agent and a relatively weak base/solvent system is insufficient to overcome the high activation energy barrier imposed by steric hindrance. The nucleophilicity of the amine is too low under these conditions.

Solutions & Optimization Strategies:

  • Increase Reagent Reactivity: Switch from an alkyl bromide to a more potent electrophile like an alkyl iodide or, preferably, an alkyl triflate (R-OTf) . Triflates are excellent leaving groups, dramatically accelerating Sₙ2 reactions.

  • Employ a Stronger, Non-Nucleophilic Base: Use a strong base like NaH or KHMDS in an anhydrous aprotic solvent (THF, DMF). This will stoichiometrically deprotonate the amine to form the much more nucleophilic amide anion, which can then attack the electrophile.

  • Elevate the Temperature: For challenging alkylations, high temperatures are often necessary. Solvents like DMF, DMSO, or NMP are suitable for temperatures ranging from 80 °C to 150 °C. Microwave irradiation can also be effective in significantly reducing reaction times.

  • Consider Alternative Mechanisms (Advanced): If direct alkylation fails, consider a Buchwald-Hartwig amination if an aryl or vinyl group is being introduced. For alkyl groups, a reductive amination approach on a precursor ketone (if available) can be a viable alternative to build the final C-N bond.[12]

Advanced Strategy: C-H Functionalization as a Bypass

When direct modification of the N4-amine is exhausted, functionalizing the carbon backbone offers an alternative path to novel derivatives. Transition-metal-catalyzed C-H activation can target specific C-H bonds, using a directing group to guide the catalyst. While the parent molecule lacks a classical directing group, inherent electronic biases or the use of removable directing groups attached to the nitrogen could enable this chemistry.

CH_Activation_Workflow Start Goal: Functionalize Scaffold Decision1 Attempt Direct N-Functionalization? Start->Decision1 N_Func Perform N-Acylation or N-Alkylation using optimized protocols. Decision1->N_Func Yes CH_Func Strategy Pivot: C-H Functionalization Decision1->CH_Func No / Backup Plan Success Target Molecule Achieved N_Func->Success Success Failure Reaction Fails or Yield is Unacceptable N_Func->Failure Failure Failure->CH_Func Step1 1. Attach Removable Directing Group (DG) to N4-Amine CH_Func->Step1 Step2 2. Perform Pd, Ru, or Rh Catalyzed C-H Activation (e.g., Arylation, Alkylation) Step1->Step2 Step3 3. Remove Directing Group Step2->Step3 Final_CH_Product Novel C-Functionalized Scaffold Achieved Step3->Final_CH_Product

Caption: Decision workflow for functionalizing the spirocyclic scaffold.

Experimental Protocol

Protocol 1: Robust N-Acylation of Sterically Hindered Amine via Acylsilane Activation

Adapted from the principles described by Williams et al. for chemoselective acylation.[9]

This protocol describes the acylation of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane with a representative acylsilane.

Reactants:

  • 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane (1.0 eq., e.g., 0.5 mmol, 113.2 mg)

  • Benzoyl trimethylsilane (1.0 eq., 0.5 mmol, 89.2 mg, 90 µL)

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCH) (1.1 eq., 0.55 mmol, 108.4 mg)

  • Citric Acid (2.0 eq., 1.0 mmol, 192.1 mg)

  • Solvent: Tetrahydrofuran (THF, 1.5 mL) and Deionized Water (1.5 mL)

Procedure:

  • To a 10 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane and benzoyl trimethylsilane.

  • Add THF (1.5 mL) and stir until all solids are dissolved.

  • In a separate vial, dissolve citric acid and DCH in deionized water (1.5 mL).

  • Add the aqueous solution to the flask containing the amine and acylsilane. The mixture may become biphasic.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 50 °C in an oil bath.

  • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the organic layer.

  • Upon completion, cool the reaction to room temperature.

  • Quench any excess DCH by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until a test with starch-iodide paper is negative.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (1 x 15 mL), then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzoyl derivative.

References

  • Zhou, Q., Li, B., Zhang, X., & Fan, X. (2024). C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry. [Link]

  • Phukon, J., Borah, A. J., & Gogoi, S. (2022). Transition-Metal-Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. Asian Journal of Organic Chemistry. [Link]

  • Reddy's group contribution on Ir(III)-catalysed C–H functionalization mentioned in Zhou et al. (2024). Organic & Biomolecular Chemistry. [Link]

  • Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2023). Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • Lautens, M., et al. (2016). Pd-Catalyzed Spirocyclization via C–H Activation and Benzyne Insertion. Organic Letters. [Link]

  • Soulé Research Group. (2023). Catalysis for Heterocycles Chemistry. [Link]

  • Carreira, E. M., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • Pastor, J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • ResearchGate Collection. (2023). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]

  • Daugulis, O. (2026). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Request PDF on ResearchGate. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews. [Link]

  • Williams, J. M. J., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters. [Link]

  • Moody, C. J., & Rees, C. W. (1984). An extremely mild acetate pyrolysis reaction. Novel synthesis and X-ray structure determination of 1-azaspiro[5.5]undecane derivatives. Semantic Scholar. [Link]

  • Reddy, L. R., & Kumar, M. S. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry. [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Request PDF on ResearchGate. [Link]

  • Pastor, J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • ResearchGate Collection. (2018). N-Acylation Reactions of Amines. [Link]

  • Kim, H. O., et al. (1998). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. [Link]

  • Gryko, D. T., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications. [Link]

  • Johnson, J. (2017). N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. Chalmers University of Technology Research. [Link]

  • Foley, D. J., & O'Brien, P. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Baran, P. S., et al. (2016). Practical and innate C–H functionalization of heterocycles. Nature. [Link]

  • Islam, R., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters. [Link]

  • Kormos, A., et al. (2019). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. [Link]

  • Roy, K. K., & Deprez, B. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Molander, G. A., & Lima, F. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. [Link]

  • Mahato, S. K., & Panja, S. (2026). Synthesis of Sterically Congested Z-Selective Secondary β-Enaminal. Organic Letters. [Link]

  • Al-Masum, M., & Ng, D. (2012). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development and Optimization for 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane

Welcome to the technical support center for the HPLC analysis of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions. The content is structured in a practical question-and-answer format to directly address challenges you may encounter during method development and routine analysis.

Frequently Asked Questions (FAQs): Initial Method Development

This section provides foundational knowledge for establishing a robust HPLC method for 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane.

Q1: I am starting method development for 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane. What are the recommended initial HPLC conditions?

A1: For a novel compound like 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane, a systematic approach to method development is crucial.[1] Based on its structure, which contains a secondary amine, the compound is expected to be basic. Therefore, a reversed-phase HPLC method is a suitable starting point. Below is a table with recommended initial parameters.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Stationary Phase C18, 5 µm, 4.6 x 150 mmA C18 column is a versatile, non-polar stationary phase suitable for retaining a wide range of organic molecules in reversed-phase chromatography.[2]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolThe acidic mobile phase (pH ~2.8 with 0.1% formic acid) will protonate the secondary amine, leading to better peak shape and reduced tailing by minimizing interactions with residual silanols on the stationary phase.[3][4] Acetonitrile is often a good first choice for the organic modifier due to its low viscosity and UV transparency.[5][6]
Gradient 10-90% B over 20 minutesA broad gradient is recommended for initial screening to determine the approximate elution conditions and to ensure all components of the sample are eluted.[7]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.[8]
Column Temperature 30 °CMaintaining a stable column temperature is crucial for reproducible retention times.[9] Starting at a slightly elevated temperature can improve peak shape and reduce backpressure.
Detection UV at 210 nmAs the molecule lacks a strong chromophore, detection at a low UV wavelength is a reasonable starting point. A photodiode array (PDA) detector is recommended to screen for the optimal detection wavelength.
Injection Volume 5-10 µLThis is a typical injection volume that helps to avoid column overload, which can lead to poor peak shape.[10]

Q2: Why is controlling the mobile phase pH so important for this compound?

A2: The compound 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane contains a secondary amine, which is a basic functional group. The ionization state of this amine is highly dependent on the pH of the mobile phase. At a pH well below the pKa of the amine, it will be predominantly in its protonated (ionized) form. In reversed-phase HPLC, analyzing basic compounds in their ionized state is generally preferred because it leads to more symmetrical peaks. This is because the protonated amine has a reduced tendency to interact with acidic residual silanol groups on the silica-based stationary phase, which are a primary cause of peak tailing.[3][11] A change of as little as 0.1 pH units can lead to significant shifts in retention time, especially if the mobile phase pH is close to the analyte's pKa.[12] Therefore, using a buffered or acidified mobile phase is essential for reproducible results.

Q3: Should I use Acetonitrile or Methanol as the organic solvent?

A3: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC, and the choice can significantly impact the selectivity of the separation.[7][13] Acetonitrile is generally a good first choice as it often provides sharper peaks and lower backpressure compared to methanol.[5] However, methanol has different solvent properties (dipole moment, acidity, and basicity) and can offer different selectivity for complex mixtures.[7] If you are not achieving adequate separation with acetonitrile, it is highly recommended to try methanol as it may resolve co-eluting peaks.[13]

Troubleshooting Guide

This guide provides solutions to common problems encountered during HPLC analysis.

Poor Peak Shape

Q4: My peak for 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane is tailing. What are the likely causes and how can I fix it?

A4: Peak tailing is a common issue when analyzing basic compounds and is often caused by secondary interactions between the analyte and the stationary phase.[3]

  • Cause 1: Silanol Interactions: The primary cause of tailing for basic analytes is the interaction with residual, acidic silanol groups on the silica-based stationary phase.[3]

    • Solution: Lower the pH of the mobile phase by adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%.[4] This protonates the silanol groups, reducing their interaction with the protonated basic analyte. Ensure the mobile phase pH is at least 2 units below the pKa of your compound.[14]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[3]

    • Solution: Reduce the sample concentration or the injection volume.[10]

  • Cause 3: Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.[15]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the column.

Q5: My peak is fronting. What does this indicate?

A5: Peak fronting is typically a sign of column overload or an issue with the sample solvent.[14]

  • Cause 1: High Sample Concentration: Similar to tailing, injecting too high a concentration of the analyte can lead to fronting.

    • Solution: Dilute your sample and reinject.

  • Cause 2: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (more organic content) than your initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[14][15]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3] If solubility is an issue, use a solvent that is as weak as possible while still maintaining sample solubility.

Q6: My peaks are broad. How can I improve their sharpness?

A6: Broad peaks can be caused by a variety of factors related to the column, the instrument, and the method parameters.[14]

  • Cause 1: Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.[3]

    • Solution: Ensure that all tubing is as short as possible and has a narrow internal diameter. Check all fittings to ensure they are properly connected and there are no gaps.

  • Cause 2: Column Degradation: Over time, the packed bed of the column can degrade or form voids, leading to broader peaks.[11]

    • Solution: Replace the column with a new one. Using a guard column can help extend the life of your analytical column.

  • Cause 3: Low Column Efficiency: The efficiency of the separation can be improved to achieve narrower peaks.

    • Solution: Consider using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column, both of which increase column efficiency (N).[16]

Q7: I am observing split peaks. What could be the reason?

A7: Split peaks can be perplexing, but they usually point to a problem at the head of the column or an issue with sample preparation.[14]

  • Cause 1: Partially Blocked Column Frit: A blockage at the inlet of the column can cause the sample to be distributed unevenly onto the stationary phase.[3]

    • Solution: Replace the guard column. If a guard column is not in use, you can try back-flushing the analytical column (check the manufacturer's instructions first).

  • Cause 2: Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to peak splitting.[3]

    • Solution: Ensure your sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[3]

Diagram 1: General HPLC Troubleshooting Workflow

G start Problem Observed peak_shape Poor Peak Shape? start->peak_shape tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No retention_time Retention Time Variability? resolution Poor Resolution? check_pH Check Mobile Phase pH (Lower for basic analytes) tailing->check_pH reduce_conc Reduce Sample Concentration/ Injection Volume tailing->reduce_conc replace_column Consider Column Contamination/ Degradation (Flush or Replace) tailing->replace_column broadening Broadening fronting->broadening No fronting->reduce_conc check_solvent Match Sample Solvent to Mobile Phase fronting->check_solvent splitting Splitting broadening->splitting No check_connections Check for Extra-Column Volume (Tubing, Fittings) broadening->check_connections broadening->replace_column splitting->check_solvent splitting->replace_column

Caption: A workflow for troubleshooting common peak shape issues.

Retention Time Variability

Q8: My retention times are drifting over a sequence of injections. What should I investigate?

A8: Retention time drift can compromise the reliability of your analysis. The most common causes are related to the mobile phase, column temperature, or the HPLC pump.[9]

  • Cause 1: Mobile Phase Composition Change: If you are using pre-mixed mobile phases, the more volatile organic component can evaporate over time, leading to a gradual increase in retention times.[17] Additionally, absorption of atmospheric CO2 can change the pH of unbuffered mobile phases.[17]

    • Solution: Use an online mixer or freshly prepare your mobile phase. Keep mobile phase reservoirs capped.[17]

  • Cause 2: Column Temperature Fluctuations: Even small changes in the ambient temperature can affect the column temperature if a column oven is not used, leading to retention time shifts.[9] A 1 °C change can alter retention times by 1-2%.[9]

    • Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature.

  • Cause 3: Column Equilibration: A new column or a column that has been stored in a different solvent requires adequate time to equilibrate with the mobile phase.

    • Solution: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.

  • Cause 4: Pump and System Leaks: A small, often unnoticeable leak in the system can cause the flow rate to be inconsistent, leading to drifting retention times.[9]

    • Solution: Carefully inspect all fittings and connections for any signs of leaks. Perform a system pressure test.

Q9: The retention times are jumping randomly between injections. What is the cause?

A9: Random or sudden shifts in retention time often point to a hardware issue.

  • Cause 1: Inconsistent Flow Rate: Worn pump seals or faulty check valves can cause the flow rate to be erratic.[9]

    • Solution: Perform pump maintenance, including replacing seals and sonicating or replacing check valves.

  • Cause 2: Air Bubbles in the Pump: Air bubbles in the pump head can lead to significant fluctuations in flow rate and pressure.

    • Solution: Degas your mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.

  • Cause 3: Autosampler Issues: A problem with the autosampler injection valve or syringe can lead to inconsistent injection volumes and, consequently, variable retention times.

    • Solution: Inspect the autosampler for any visible issues and perform routine maintenance as per the manufacturer's guidelines.

Poor Resolution

Q10: I have two peaks that are not fully separated. How can I improve the resolution?

A10: Improving the resolution between two closely eluting peaks involves optimizing the three factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[16]

  • Step 1: Optimize Retention Factor (k): The retention factor should ideally be between 2 and 10.[13]

    • How to adjust: In reversed-phase, you can increase retention (and potentially resolution) by decreasing the percentage of the organic solvent in the mobile phase.[16]

  • Step 2: Improve Column Efficiency (N): Higher efficiency leads to narrower peaks, which can improve resolution.

    • How to adjust: Use a longer column or a column packed with smaller particles.[8][13] Lowering the flow rate can also sometimes improve efficiency.[8]

  • Step 3: Change Selectivity (α): This is often the most powerful way to improve resolution for co-eluting peaks.[2][13] Selectivity is a measure of the separation between the two peak maxima.

    • How to adjust:

      • Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity.[13]

      • Change the mobile phase pH: For ionizable compounds, adjusting the pH can change their retention times differently, thus improving selectivity.

      • Change the stationary phase: If other options fail, changing to a different column chemistry (e.g., a Phenyl or a polar-embedded phase) can provide a different interaction mechanism and improve separation.[2]

Diagram 2: Decision Tree for Improving Peak Resolution

G start Poor Resolution (Rs < 1.5) check_k Is Retention Factor (k) between 2 and 10? start->check_k adjust_k Adjust % Organic Solvent to bring k into range check_k->adjust_k No increase_N Increase Efficiency (N) check_k->increase_N Yes adjust_k->check_k longer_column Use a longer column increase_N->longer_column smaller_particles Use smaller particle size column increase_N->smaller_particles change_alpha Change Selectivity (α) longer_column->change_alpha smaller_particles->change_alpha change_organic Change Organic Modifier (ACN <-> MeOH) change_alpha->change_organic change_pH Adjust Mobile Phase pH change_alpha->change_pH change_column Change Stationary Phase change_alpha->change_column end Resolution Optimized change_organic->end change_pH->end change_column->end

Caption: A decision-making guide for optimizing HPLC peak resolution.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Atinary Technologies. (2024, August 27). Optimizing HPLC method development to maximize peak resolution.
  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.).
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
  • Phenomenex. (2025, May 22). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). [Video]. YouTube.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025, November 26).
  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Catalpol Derivatives.
  • HPLC Troubleshooting Guide. (n.d.).
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Tech Information. (2025, July 12). Amide or Amino HPLC Columns What are the Differences.
  • ACS Publications. (2016, May 20). Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. Analytical Chemistry.
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection.
  • PubMed. (2006, July 24). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples.
  • ACG Publications. (2023, November 5). Development and validation of RP-HPLC method for estimation of Torsemide and Spironolactone in bulk and pharmaceutical dosage form.
  • JOCPR. (n.d.). Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone.
  • Zenodo. (2023, January 13). DEVELOPMENT AND VALIDATION OF A RP - HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SPIRONOLACTONE AND HYDROCHLOROTHIAZIDE IN PURE AND PHARMACEUTICAL DOSAGE FORM.
  • OAKTrust. (n.d.). HPLC SEPARATION OF AMINES WITH A ZIRCONIA-BASED COLUMN COUPLED TO A GAS-PHASE CHEMILUMINESCENCE NITROGEN SPECIFIC DETECTOR (CLND).
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2022, December 1). HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Benchchem. (2025, December). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • BLDpharm. (n.d.). 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane.
  • EvitaChem. (n.d.). 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl.
  • Sigma-Aldrich. (n.d.). 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride.
  • Chemspace. (n.d.). (5S)-9,9-dimethyl-5-(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane.
  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (n.d.).
  • ResearchGate. (2019, November 19). (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • PMC. (n.d.). Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells.
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Optimization

Minimizing side products during 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane extraction

Technical Support Center: 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane Guide for Researchers and Drug Development Professionals This guide provides in-depth technical support for the isolation and purification of 9-(Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane

Guide for Researchers and Drug Development Professionals

This guide provides in-depth technical support for the isolation and purification of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane, a valuable spirocyclic scaffold in medicinal chemistry.[1] The unique structure, containing both a pH-sensitive spiroketal and a basic secondary amine, presents specific challenges during aqueous workup and extraction. This document outlines troubleshooting strategies and best practices to maximize yield and purity by minimizing the formation of process-related side products.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the extraction of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane in a direct question-and-answer format.

Question 1: My final product shows signs of degradation after aqueous workup, characterized by new polar spots on TLC and unexpected peaks in LC-MS. What is the likely cause and how can I prevent it?

Answer:

The most probable cause of degradation is the acid-catalyzed hydrolysis of the spiroketal moiety. The 1-oxa-4-azaspiro[5.5]undecane core contains a ketal functional group at the spirocyclic center, which is inherently unstable under acidic conditions.[2][3] Exposure to even mildly acidic environments (pH < 6) during extraction can lead to the opening of the tetrahydropyran ring, forming a dihydroxy-ketone precursor as a significant side product.

Causality: The mechanism involves protonation of the ether oxygen atom at position 1, followed by nucleophilic attack by water, leading to ring cleavage. This reaction is often irreversible and results in a more polar, and structurally distinct, impurity that can be difficult to remove.

Preventative Measures:

  • Strict pH Control: Maintain a basic environment (pH 9-12) throughout the entire aqueous workup and extraction process. The inherent basicity of the amine at position 4 is not sufficient to buffer against acidic reagents from the preceding reaction step.

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to adjust the pH of the aqueous layer.

  • Avoid Acidic Washes: Do not wash the organic layer with acidic solutions (e.g., dilute HCl, NH4Cl) to remove basic impurities. If an acidic wash is absolutely necessary, use a cooled, dilute solution of a weak acid like citric acid and minimize the contact time to less than a minute, followed immediately by a basic wash.

Question 2: My extraction yield is consistently low, even though the reaction appears complete by TLC/LC-MS. Where is my product going?

Answer:

Low recovery is almost always linked to the protonation state of the secondary amine at the 4-aza position. For effective partitioning into a non-polar organic solvent, the amine must be in its neutral, free-base form.

Causality: The secondary amine in the spiro-scaffold is basic and will be protonated in neutral or acidic aqueous solutions (forming a cationic ammonium salt). This salt is highly polar and will preferentially remain in the aqueous layer, leading to significant product loss.[4]

Optimization Protocol:

  • Confirm Aqueous pH: Before beginning the extraction, ensure the pH of the aqueous phase is at least 2 units above the pKa of the secondary amine. The typical pKa for such an amine is ~10-11. Therefore, adjusting the pH to 12-13 with 1-2 M NaOH is recommended.[4]

  • Increase Ionic Strength: Add saturated sodium chloride solution (brine) to the aqueous layer. This "salting out" effect decreases the solubility of the organic compound in the aqueous phase and helps break any emulsions that may have formed.

  • Perform Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. For example, 3 extractions with 50 mL of ethyl acetate are superior to 1 extraction with 150 mL.

Question 3: I'm observing an impurity with an identical mass to my product, but with a different retention time in chromatography. What is it and how can I avoid it?

Answer:

An impurity with an identical mass is likely a stereoisomer (diastereomer) of the target compound. The spirocyclic carbon is a stereocenter, and its configuration can be sensitive to the workup conditions.

Causality: Acid- or base-catalyzed epimerization at the spiro-center can occur through a transient ring-opened or oxocarbenium ion intermediate, leading to a mixture of diastereomers.[3] While thermodynamically controlled cyclizations often favor a single isomer, harsh extraction conditions can disrupt this equilibrium.

Mitigation Strategies:

  • Mild Conditions: Use the mildest basic conditions possible (e.g., K2CO3 instead of NaOH) and maintain ambient or below-ambient temperatures during the workup and extraction.

  • Minimize Time: Do not let the reaction mixture sit for extended periods in either highly acidic or highly basic aqueous solutions before extraction.

  • Purification: If a mixture of diastereomers is formed, careful purification by flash column chromatography is required. The use of a slightly basic eluent system (e.g., containing 0.5-1% triethylamine in a hexane/ethyl acetate mixture) can improve separation and prevent peak tailing on silica gel.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended general protocol for extracting 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane?

A1: The following is a field-proven, step-by-step protocol designed to maximize both yield and purity.

Experimental Protocol: Optimized Extraction Workflow

  • Quenching: Cool the reaction mixture to 0-10 °C in an ice bath.

  • Dilution: Slowly add deionized water to the reaction mixture while stirring.

  • Basification: Adjust the pH of the aqueous layer to 12-13 by the dropwise addition of 2 M NaOH solution. Monitor the pH carefully using pH paper or a calibrated pH meter.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash once with saturated brine solution to remove residual water and break emulsions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be further purified if necessary.

Q2: How do different organic solvents affect the extraction efficiency?

A2: Solvent choice is critical for ensuring efficient mass transfer from the aqueous to the organic phase. The ideal solvent should have high solubility for the neutral form of the compound, be immiscible with water, and have a relatively low boiling point for easy removal.

Data Presentation: Comparison of Common Extraction Solvents

SolventDensity (g/mL)Polarity IndexKey AdvantagesKey Disadvantages
Ethyl Acetate (EtOAc) 0.9024.4Good solubility for many amine compounds; less toxic than chlorinated solvents.Can be partially soluble in water; susceptible to hydrolysis under strong base.
Dichloromethane (DCM) 1.333.1Excellent solvent for a wide range of organic compounds; forms a lower layer, which can simplify separation.Higher toxicity and environmental concerns; can form stubborn emulsions.[5]
Toluene 0.8672.4Low solubility in water; good for breaking emulsions.High boiling point makes it difficult to remove; lower polarity may result in poorer solubility for this specific compound.

Recommendation: Ethyl acetate is generally the best starting choice for this compound due to its favorable polarity and lower toxicity profile.

Part 3: Visualization of Key Processes

Diagram 1: pH-Dependent Partitioning

This diagram illustrates how pH dictates the compound's form and its resulting location during a liquid-liquid extraction.

cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., Ethyl Acetate) aq_acid pH < pKa (e.g., pH 7) Compound is Protonated (Salt Form) HIGHLY POLAR org_phase 9-(Propan-2-yl)-1-oxa-4- azaspiro[5.5]undecane aq_acid->org_phase Poor Partitioning (LOW YIELD) aq_base pH > pKa (e.g., pH 12) Compound is Neutral (Free Base) LESS POLAR aq_base->org_phase Efficient Partitioning (HIGH YIELD) reactant 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane (Desired Product) product Ring-Opened Dihydroxy-Ketone (Side Product) reactant->product H+ / H₂O (Acid-Catalyzed Hydrolysis)

Caption: Spiroketal hydrolysis is a key degradation pathway.

Diagram 3: Troubleshooting Workflow for Extraction Issues

This flowchart provides a logical sequence for diagnosing and solving common extraction problems.

decision Yield & Purity Acceptable? end_node Proceed to Final Purification decision->end_node Yes check_yield Is Yield Low? decision->check_yield No start_node Start: Post-Extraction Analysis start_node->decision check_purity Is Purity Low? check_yield->check_purity No fix_yield 1. Verify Aqueous pH > 12 2. Perform More Extractions 3. Add Brine to Break Emulsions check_yield->fix_yield Yes check_purity->end_node No fix_purity 1. Check for Hydrolysis (Avoid Acid) 2. Consider Isomerization (Use Milder Base) 3. Optimize Chromatography check_purity->fix_purity Yes fix_yield->start_node fix_purity->start_node

Caption: A logical workflow for troubleshooting extraction.

References

  • Wikipedia. "Spiroketals." Available at: [Link]

  • Borah, P. et al. (2012). "Asymmetric Synthesis of Naturally Occuring Spiroketals." PMC. Available at: [Link]

  • Ballini, R. et al. (2008). "Nitroalkanes as Central Reagents in the Synthesis of Spiroketals." MDPI. Available at: [Link]

  • Zhdankin, V. et al. (2021). "Oxa-spirocycles: synthesis, properties and applications." Chemical Science. Available at: [Link]

  • Ashenhurst, J. (2010). "Hydrates, Hemiacetals, and Acetals." Master Organic Chemistry. Available at: [Link]

  • Franck, X. et al. (2007). "Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products." PMC. Available at: [Link]

  • González-Rodríguez, S. et al. (2019). "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain." ACS Publications. Available at: [Link]

  • Dolbois, A. et al. (2021). "1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

  • Chemspace. "(5S)-9,9-dimethyl-5-(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane." Available at: [Link]

  • Raghuvanshi, K. et al. (2014). "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones." Tetrahedron Letters. Available at: [Link]

  • Kato, Y. et al. (2014). "Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases." PubMed. Available at: [Link]

  • Hakimi, F. et al. (2022). "Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives applying Ag/Fe3O4/CdO@MWCNT MNCs as efficient organometallic nanocatalysts." PMC. Available at: [Link]

  • Komarova, K. et al. (2024). "The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof." ResearchGate. Available at: [Link]

  • ResearchGate. (2019). "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain." Available at: [Link]

  • Wang, Z. et al. (2022). "Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives." PMC. Available at: [Link]

  • Pal'chikov, V. et al. (2018). "Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide." Chemistry of Heterocyclic Compounds. Available at: [Link]

  • PubMed. (2022). "Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives." Available at: [Link]

  • ResearchGate. (2007). "Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters." Available at: [Link]

  • PubMed. (2015). "Design, synthesis and anticancer properties of novel oxa/azaspirot[6][7]rienones as potent apoptosis inducers through mitochondrial disruption." Available at: [Link]

  • Google Patents. (2020). "Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • ChemRxiv. (2022). "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks." Available at: [Link]

  • International Laboratory USA. "2-OXA-8-AZASPIRO[5.5]UNDECANE-1,3,9-TRIONE." Available at: [Link]

Sources

Troubleshooting

Preventing degradation of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane in DMSO solutions

A Guide to Ensuring Stability in DMSO Solutions Welcome to the technical support guide for 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane. This document, prepared by our senior application scientists, provides in-depth gu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Stability in DMSO Solutions

Welcome to the technical support guide for 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane. This document, prepared by our senior application scientists, provides in-depth guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of this compound when prepared in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the knowledge to prevent degradation and ensure the integrity of your experimental results.

Introduction: Understanding the Molecule

9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane is a unique spirocyclic compound containing two key functional groups: a secondary amine and an ether linkage integrated into an azaspiroketal system. While DMSO is an excellent solvent for a wide range of organic molecules, its properties can also present stability challenges for certain structures.[1][2] This guide will address the potential degradation pathways and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO the recommended solvent, and what are its potential drawbacks for this compound?

A1: DMSO is recommended for its exceptional solubilizing power and miscibility with aqueous media used in most biological assays.[1][2] However, two primary properties of DMSO require careful management:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[3] Water can act as a nucleophile, potentially leading to the hydrolysis and ring-opening of the oxa-azaspiro structure.

  • Oxidizing Potential: Under certain conditions (e.g., exposure to heat, light, or contaminants), DMSO can act as a mild oxidizing agent.[4] The secondary amine in 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane is susceptible to oxidation.

Q2: What are the ideal storage conditions for stock solutions of this compound in DMSO?

A2: To maximize long-term stability, we have established a set of best practices based on extensive experience with similar heterocyclic compounds. Adherence to these conditions is critical for preserving the integrity of your stock solutions.

ParameterRecommendationRationale
Temperature -20°C or, ideally, -80°CSlows the rate of all potential chemical degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Purging the vial headspace with an inert gas displaces oxygen, minimizing the risk of oxidation of the secondary amine.[1]
Light Amber Vials / Store in DarkProtects the compound from potential photodegradation, which can be exacerbated by the presence of DMSO.[1]
DMSO Quality Anhydrous, High-Purity (≥99.9%)Minimizes the presence of water to prevent hydrolysis and other contaminants that could catalyze degradation.[1]
Concentration ≥10 mMHigher concentrations can sometimes improve the stability of compounds in solution.
Aliquoting Single-Use AliquotsThis is the most effective way to avoid repeated freeze-thaw cycles, which can introduce atmospheric moisture and oxygen each time the main stock is opened.[1]

Q3: How many freeze-thaw cycles are acceptable for a stock solution?

A3: We strongly recommend minimizing freeze-thaw cycles to zero for working stocks. It is best practice to prepare single-use aliquots from your primary stock solution immediately after preparation.[1] Each cycle increases the risk of water absorption and oxygen exposure, accelerating degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing potential causes and corrective actions.

Q4: My biological assay results are inconsistent over time. Could this be due to compound degradation?

A4: Yes, inconsistent biological activity is a primary indicator of compound degradation. If the potency of your compound appears to decrease in subsequent experiments using the same stock solution, it is highly probable that the parent compound is degrading into less active or inactive species.

Action: We recommend performing a purity analysis of your stock solution via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and comparing it to a freshly prepared sample or the initial analysis data.

Investigative Workflow for Compound Degradation

If you suspect degradation, follow this logical workflow to identify and resolve the issue.

G A Inconsistent Assay Results or Suspected Degradation B Step 1: Analyze Stock Purity (LC-MS / HPLC) A->B C Is degradation confirmed? (New peaks / Reduced parent peak) B->C D Step 2: Review Storage Protocol C->D Yes H No Degradation Observed C->H No E Step 3: Review Solution Handling D->E F Prepare Fresh Stock Solution using Best Practices Protocol E->F G Issue Resolved F->G I Investigate other experimental variables (e.g., assay conditions, cell lines, reagents) H->I

Caption: Troubleshooting workflow for suspected compound degradation.

Q5: I've run an LC-MS analysis and see new peaks that were not there initially. What are the likely degradation products?

A5: Based on the structure of 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane, two primary degradation pathways are plausible. Identifying the mass of the new peaks can help elucidate the degradation mechanism.

  • Pathway 1: Oxidation: The secondary amine is a likely site for oxidation. This would result in the formation of an N-oxide or other oxidative products.

    • Expected Mass Change: +16 Da (addition of one oxygen atom).

  • Pathway 2: Hydrolysis: The presence of water can lead to the hydrolytic cleavage of the C-O bond in the oxa-azaspiro ring system.

    • Expected Mass Change: +18 Da (addition of one water molecule), leading to a ring-opened structure.

Potential Degradation Pathways

The diagram below illustrates the primary sites on the molecule susceptible to degradation in a DMSO solution.

G cluster_0 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane cluster_1 Potential Degradation Sites mol A Oxidation (+16 Da) Secondary Amine is susceptible to oxidation by O2 or DMSO itself. A->mol Site 1: Amine B Hydrolysis (+18 Da) Ring-opening at the C-O-C ether linkage, catalyzed by water. B->mol Site 2: Ether Linkage

Caption: Potential sites of oxidative and hydrolytic degradation.

Experimental Protocols

Protocol 1: Preparation of High-Integrity DMSO Stock Solutions

This protocol is designed to minimize initial degradation and contamination.

  • Material Preparation:

    • Use a new, sealed vial of anhydrous, high-purity DMSO (≥99.9%).

    • Ensure the solid 9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane is at room temperature and dry.

    • Use sterile, disposable pipette tips and microcentrifuge tubes (if making aliquots).

  • Procedure:

    • Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • In a fume hood, carefully add the calculated volume of DMSO to the vial containing the solid compound.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 30°C) or brief sonication may be used if solubility is an issue, but avoid excessive heating.[5]

    • (Critical Step) Immediately after dissolution, purge the headspace of the primary stock vial with an inert gas (argon or nitrogen) for 15-20 seconds before sealing tightly with a paraffin film.

    • If creating aliquots, dispense the desired volumes into smaller amber vials. Purge each aliquot vial with inert gas before sealing.

  • Storage:

    • Label all vials clearly with the compound name, concentration, date, and solvent.

    • Immediately place the primary stock and all aliquots in a -80°C freezer for long-term storage.

Protocol 2: Performing a Simple Stability Study

If you are planning a long-term experiment, it is prudent to assess the stability of the compound under your specific conditions.

  • Objective: To determine the rate of degradation of the compound in DMSO at various temperatures.

  • Methodology:

    • Prepare a fresh 10 mM stock solution in high-purity, anhydrous DMSO as described in Protocol 1.

    • Dispense 50 µL aliquots into multiple amber LC-MS vials.

    • Time-Zero Analysis (T=0): Immediately analyze one aliquot by a validated LC-MS or HPLC-UV method to determine the initial purity. This is your baseline.

    • Storage Conditions:

      • Store one set of aliquots at Room Temperature (RT).

      • Store a second set at 4°C.

      • Store a third set at -20°C.

      • Store a fourth set at -80°C (control).

    • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove one aliquot from each storage condition. Allow it to thaw completely and equilibrate to room temperature before analysis.

    • Data Analysis: Analyze each sample using the same LC-MS/HPLC method. Calculate the percentage of the parent compound remaining relative to the T=0 sample. Plot the percentage of the parent compound remaining against time for each condition. This will provide a clear indication of the compound's stability under different storage scenarios. A study on ~7200 compounds found that at room temperature, the probability of observing the compound was 92% after 3 months and dropped to 52% after 1 year, highlighting the importance of proper storage.[6][7]

References

  • Lee, J., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research. Available at: [Link]

  • Yoon, J., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research. Available at: [Link]

  • Kozik, C., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Available at: [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Available at: [Link]

  • Lin, Y., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development. Available at: [Link]

  • Lin, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab? Available at: [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Available at: [Link]

  • DMSO Guide. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Available at: [Link]

  • Cheng, X., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]

Sources

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